(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-4-7-21-12-6-5-10(17)8-13(12)24-16(21)18-14(22)11-9-20(2)19-15(11)23-3/h1,5-6,8-9H,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHAQVPRKTYEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for its diverse biological activities.
- A pyrazole ring, often associated with anti-inflammatory and anticancer properties.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung cancer) cells.
Case Study Findings:
- In Vitro Studies :
- In Vivo Efficacy :
Anti-inflammatory Activity
The pyrazole component in the compound is linked to anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX).
Research Highlights:
- COX Inhibition :
- In Vivo Studies :
The proposed mechanisms for the biological activity of this compound include:
- PI3K/mTOR Pathway Inhibition : Some derivatives have been shown to inhibit pathways critical for cancer cell survival and proliferation.
- Cyclooxygenase Inhibition : The ability to selectively inhibit COX enzymes contributes to both anti-inflammatory and potential analgesic effects.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound shares structural motifs with other heterocyclic derivatives, such as coumarin-pyrimidine hybrids (e.g., 4i and 4j in ). These analogues also integrate pyrazole or pyrimidine rings but differ in substituents (e.g., coumarin vs. benzo[d]thiazole). While 4i and 4j exhibit anticoagulant and anti-inflammatory activities, the target compound’s propargyl group may confer distinct reactivity, such as covalent binding to cysteine residues in enzymes .
Table 1: Structural and Functional Comparison
Computational Predictions of Properties
Machine learning models, such as XGBoost (), have been applied to predict properties of structurally complex compounds. For the target compound, such models could estimate solubility, bioavailability, or binding affinity. However, bioactivity predictions require domain-specific training data, which are sparse for this compound class.
Enzyme Inhibition Potential
The compound’s carboxamide group resembles α-glucosidase inhibitors (), which mimic monosaccharides to competitively block carbohydrate hydrolysis. While the target compound lacks saccharide-like motifs, its planar heterocyclic system may enable π-π stacking with enzyme active sites, akin to chromone glycosides in .
Chemical Similarity and Clustering
Agglomerative hierarchical clustering () groups compounds by structural similarity to predict bioactivity. The target compound’s benzo[d]thiazole-pyrazole scaffold would likely cluster with other heterocyclic enzyme inhibitors, such as kinase or protease-targeting drugs. This approach could identify shared targets (e.g., tyrosine kinases) and mechanistic pathways .
Analytical Techniques for Characterization
X-ray diffraction (XRD) and X-ray fluorescence (XRF) are critical for elucidating structural and elemental profiles. While XRF () confirms elemental composition (e.g., Cl, S), XRD could resolve the Z-configuration and propargyl orientation, though filter-size limitations in some studies hinder data collection .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol with a chlorinated aromatic precursor under reflux (80–100°C) in ethanol or acetic acid .
- Step 2: Introduction of the prop-2-yn-1-yl group via nucleophilic substitution using propargyl bromide in dimethylformamide (DMF) at 60°C .
- Step 3: Coupling with the pyrazole-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature . Optimization Strategies:
- Use thin-layer chromatography (TLC) to monitor reaction progress .
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Example Reaction Conditions Table:
| Step | Reactants | Solvent | Temperature | Catalyst/Purification | Yield Range |
|---|---|---|---|---|---|
| 1 | 2-aminothiophenol + 6-chloro-2-nitrobenzene | Ethanol | Reflux (80°C) | – | 60–75% |
| 2 | Benzo[d]thiazole intermediate + propargyl bromide | DMF | 60°C | K₂CO₃ | 50–65% |
| 3 | Propynyl-benzo[d]thiazole + pyrazole-carboxamide | DCM | RT | EDC/HOBt | 40–55% |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., methoxy at δ 3.8–4.0 ppm, propynyl CH at δ 2.5–3.0 ppm) and carbon backbone .
- IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and thiazole ring vibrations (C=N at ~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₁₄ClN₅O₂S) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemical configuration (Z/E) via single-crystal analysis .
Q. What purification methods are most effective for isolating this compound with high purity?
Methodological Answer:
- Recrystallization: Use ethanol/water or acetonitrile for polar intermediates .
- Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (10–50%) for non-polar derivatives .
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification (>95% purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
Methodological Answer:
- Replicate Assays: Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
- Orthogonal Validation: Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with cellular viability (MTT assay) and proteomic profiling .
- Meta-Analysis: Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or dose-response inconsistencies .
Example Data Contradiction Analysis:
| Study | IC₅₀ (µM) | Cell Line | Assay Type | Potential Confounder |
|---|---|---|---|---|
| A | 0.5 | HepG2 | Fluorescence | High DMSO (1%) |
| B | 5.2 | HEK293 | Luminescence | Serum-free media |
Q. What experimental strategies are recommended for elucidating the interaction mechanisms between this compound and its biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., kinases) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐₙ, kₒff) with immobilized protein .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Example Kinetic Parameters Table:
| Target Protein | kₐₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kd (nM) |
|---|---|---|---|
| Kinase X | 1.2 × 10⁵ | 0.003 | 25 |
| Protease Y | 8.7 × 10⁴ | 0.012 | 138 |
Q. How can computational chemistry tools predict the reactivity or metabolic stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., water, lipid bilayer) over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
